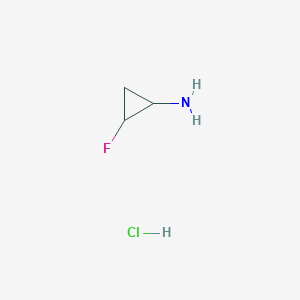

2-fluorocyclopropan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluorocyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTNTYHQHKPQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Motif

An In-depth Technical Guide to the Stereoselective Synthesis of 2-Fluorocyclopropan-1-amine

The confluence of a strained cyclopropane ring and a highly electronegative fluorine atom imparts a unique set of physicochemical properties to molecules, making the 2-fluorocyclopropylamine scaffold a highly sought-after pharmacophore in modern drug discovery.[1][2] The cyclopropane ring offers conformational rigidity, acting as a bioisostere for phenyl rings or alkynes, while the fluorine substituent can profoundly influence metabolic stability, membrane permeability, and binding affinity by altering pKa and forming key hydrogen bonds.[1][3] The strategic incorporation of this moiety has been pivotal in developing novel therapeutics across various domains.[4][5]

However, the synthetic challenge lies in precisely controlling the stereochemistry at two adjacent carbon centers, one bearing the fluorine and the other the amine. This guide provides a comprehensive overview of the principal stereoselective strategies for accessing specific isomers of 2-fluorocyclopropan-1-amine, intended for researchers and professionals in medicinal chemistry and process development. We will explore methodologies ranging from substrate-controlled diastereoselective reactions to cutting-edge asymmetric catalysis and biocatalysis, focusing on the underlying principles that govern stereochemical outcomes.

Strategy 1: Substrate-Controlled Diastereoselective Cyclopropanation

One of the most established strategies for installing stereocenters is to leverage the influence of a pre-existing chiral center within the substrate. In the context of 2-fluorocyclopropan-1-amine synthesis, chiral allylic alcohols serve as exemplary substrates where the resident hydroxyl group directs the facial selectivity of the cyclopropanation reaction.

Causality of Stereodirection: The Charette-Simmons-Smith Reaction

The cyclopropanation of chiral allylic alcohols using zinc carbenoids, a modification of the Simmons-Smith reaction, proceeds with high diastereoselectivity.[6][7] The reaction's stereochemical outcome is dictated by the formation of a transient zinc alkoxide intermediate. This intermediate coordinates to the zinc carbenoid reagent (e.g., α-fluoroiodomethylzinc), delivering it to the proximal face of the double bond, thereby ensuring a syn-relationship between the hydroxyl group and the newly formed cyclopropane ring.[7] This predictable facial bias makes it a powerful tool for synthesizing chiral fluorocyclopropyl carbinols, which are versatile intermediates that can be further elaborated to the target amine.

Caption: Substrate-controlled synthesis workflow.

Experimental Protocol: Diastereoselective Fluorocyclopropanation of a Chiral Allylic Alcohol

This protocol is adapted from methodologies described for zinc-mediated cyclopropanation.[6][8]

-

Preparation of the Zinc Carbenoid: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add diethylzinc (2.2 eq.) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Separately, dissolve fluoroiodomethane (2.0 eq.) in anhydrous DCM and add it dropwise to the stirred diethylzinc solution. Stir the resulting mixture at 0 °C for 30 minutes to form the zinc carbenoid.

-

Cyclopropanation: Dissolve the chiral allylic alcohol (1.0 eq.) in anhydrous DCM and add it dropwise to the pre-formed carbenoid solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours), monitoring by TLC or GC-MS for consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Dilute with DCM and separate the organic and aqueous layers. Extract the aqueous phase three times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude fluorocyclopropyl carbinol by flash column chromatography on silica gel to yield the diastereomerically enriched product.

-

Conversion to Amine: The resulting alcohol can be converted to the amine via a standard three-step sequence: (a) Mesylation or tosylation of the alcohol, (b) Sₙ2 displacement with sodium azide (NaN₃) to form the azide, and (c) Reduction of the azide to the primary amine using a reagent such as LiAlH₄ or H₂/Pd-C.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

When an enantioselective catalyst is unavailable or inefficient, a chiral auxiliary can be employed.[9] A chiral auxiliary is a stereogenic unit that is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is cleaved and can often be recovered.[9][10] For the synthesis of 2-fluorocyclopropan-1-amines, auxiliaries like Evans oxazolidinones or camphorsultams can be attached to a precursor molecule to control subsequent cyclopropanation or Michael addition-initiated ring closure reactions.[9][11]

Caption: Controlling stereochemistry with a chiral auxiliary.

Causality of Stereodirection: Steric Shielding

The auxiliary, by virtue of its bulky and conformationally locked structure, effectively shields one face of the reactive functional group (e.g., an alkene). Reagents can therefore only approach from the less sterically hindered face, resulting in the formation of one major diastereomer. The success of this strategy hinges on the ability to form a rigid covalent bond between the substrate and the auxiliary and to cleave it cleanly without racemization of the product.

Strategy 3: Catalytic Asymmetric Synthesis

The development of catalytic enantioselective methods represents a more atom-economical and elegant approach. These reactions utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Dirhodium(II) complexes are particularly effective for the asymmetric cyclopropanation of alkenes with diazo compounds.[12][13]

Mechanism: Chiral Rhodium-Carbene Intermediates

The catalytic cycle begins with the reaction of a dirhodium(II) catalyst, bearing chiral carboxylate or carboxamidate ligands, with a fluorinated diazo precursor. This generates a highly reactive chiral rhodium-carbene intermediate. The alkene substrate then approaches this intermediate, and the chiral ligands surrounding the rhodium center orchestrate the [2+1] cycloaddition. The specific architecture of the ligand creates a chiral pocket that dictates the orientation of the approaching alkene, leading to high enantioselectivity.[12]

| Catalyst System | Alkene Substrate | Diazo Reagent | d.r. | e.e. (%) | Reference |

| Rh₂(R-PTAD)₄ | Styrene Derivatives | 1-Aryl-2,2,2-trifluorodiazoethanes | >94:6 | 88-98 | [12] |

| Rh₂(II) Complex | TsN-tethered Enyne | (Internal) | N/A | up to 99 | [13] |

Table 1. Performance of selected rhodium catalysts in asymmetric fluorocyclopropanation.

Strategy 4: Biocatalytic Synthesis

Nature's catalysts, enzymes, offer unparalleled selectivity under mild, environmentally benign conditions. Recent advances in protein engineering have enabled the development of "carbene transferase" enzymes for asymmetric cyclopropanation.[2][14] Engineered variants of myoglobin, for instance, have been shown to catalyze the cyclopropanation of fluorinated alkenes with exceptional diastereo- and enantiocontrol.[2][14][15]

Causality of Stereodirection: The Active Site Pocket

The high stereoselectivity of these biocatalysts stems from the precisely defined three-dimensional architecture of the enzyme's active site.[14] The substrate is bound in a specific orientation through a series of non-covalent interactions (hydrophobic, hydrogen bonding, etc.). The carbene, generated from a diazo precursor at the enzyme's heme cofactor, is then delivered to a specific face of the bound alkene, a process not readily achievable with small-molecule catalysts.[2] This method is particularly powerful for transformations that are challenging for traditional chemocatalysis.[14]

Experimental Protocol: Myoglobin-Catalyzed Cyclopropanation

This is a representative protocol based on published methods.[2][15]

-

Catalyst Preparation: Cultivate E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68G,L69V)) according to standard protocols. Harvest and resuspend the cells to a specific optical density (e.g., OD₆₀₀=40) in a suitable buffer (e.g., 50 mM sodium borate, pH 9.0).

-

Reaction Setup: In an anaerobic environment (e.g., a glovebox), combine the cell suspension, the fluoroalkene substrate (e.g., 5 mM), and an internal standard (e.g., trifluorotoluene) in a reaction vessel.

-

Initiation and Incubation: Initiate the reaction by adding the diazo reagent (e.g., diazoacetonitrile, 20 mM). Seal the vessel and incubate at room temperature with gentle agitation for 16-24 hours.

-

Analysis and Purification: Monitor the reaction for yield and stereoselectivity using ¹⁹F NMR and chiral HPLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the product via column chromatography.

| Enzyme Variant | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| Mb(H64V,V68G,L69V) | gem-difluoro alkenes | up to 99:1 | up to 99% | [2][14] |

Table 2. Performance of engineered myoglobin in biocatalytic fluorocyclopropanation.

Strategy 5: Diastereomeric Resolution

When a direct asymmetric synthesis is not feasible, a classical resolution strategy can be effective. This involves synthesizing a racemic mixture of the target amine (or a precursor) and reacting it with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties (e.g., solubility) and can be separated by physical means like crystallization.

A patented method for producing (1R, 2S)-2-fluorocyclopropan-1-amine tosylate utilizes L-menthyl chloroformate as a resolving agent.[16] The racemic cis-2-fluorocyclopropylamine reacts with the chiral chloroformate to form two diastereomeric carbamates. One diastereomer selectively crystallizes from the solution, allowing for its separation. Subsequent hydrolysis of the separated carbamate liberates the desired enantiomerically pure amine.[16]

Caption: Resolution workflow using a chiral agent.

Conclusion and Future Outlook

The stereoselective synthesis of 2-fluorocyclopropan-1-amine is a dynamic field that has evolved from classical substrate- and auxiliary-based methods to highly efficient catalytic and biocatalytic transformations. Substrate-controlled methods offer reliability and predictability, while asymmetric catalysis provides an atom-economical route to enantioenriched products. The emergence of engineered enzymes is particularly transformative, enabling access to complex fluorinated cyclopropanes with selectivities that are difficult to match with conventional chemistry.[2][14]

Future efforts will likely focus on expanding the substrate scope of catalytic systems, reducing catalyst loading, and developing novel biocatalysts for even more challenging transformations. The continued innovation in this area will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals that leverage the unique structural and electronic properties of the 2-fluorocyclopropylamine motif.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 13. Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 16. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Properties of 2-Fluorocyclopropan-1-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Abstract

The introduction of fluorine into small carbocyclic scaffolds represents a powerful strategy in modern drug discovery. The 2-fluorocyclopropylamine moiety, in particular, has emerged as a critical pharmacophore, imparting unique conformational constraints and modulating physicochemical properties to enhance biological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis and properties of 2-fluorocyclopropan-1-amine hydrochloride, a versatile building block for pharmaceutical research and development. We will delve into stereoselective synthetic routes, detailed characterization methodologies, and the underlying principles that govern the compound's behavior, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Scaffold

The cyclopropyl ring, a three-membered carbocycle, is the smallest and most strained of the cycloalkanes. This high degree of ring strain endows it with unique electronic properties, often described as having partial sp2 character, which allows it to participate in a variety of chemical transformations and interactions with biological targets.[1] When combined with the potent electronic effects of a fluorine atom, the resulting fluorocyclopropane system offers a fascinating molecular scaffold for medicinal chemists.

The strategic incorporation of fluorine can profoundly influence a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[2]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets and can modulate the pKa of nearby functional groups, enhancing binding affinity and selectivity.[3][4]

-

Lipophilicity and Membrane Permeability: The introduction of fluorine can alter a compound's lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.[3]

2-Fluorocyclopropan-1-amine, as a primary amine, provides a convenient handle for further chemical modification, making it a highly sought-after building block in the synthesis of complex pharmaceutical agents.[1][5] Its hydrochloride salt form enhances stability and improves handling characteristics. This guide will focus on the practical aspects of synthesizing and characterizing this important intermediate, with a particular emphasis on controlling its stereochemistry, which is often crucial for biological activity.

Stereoselective Synthesis of this compound

The relative orientation of the fluorine and amine substituents on the cyclopropane ring gives rise to cis and trans diastereomers. Furthermore, the presence of two stereocenters means that each diastereomer exists as a pair of enantiomers. The biological activity of these stereoisomers can vary significantly, necessitating synthetic strategies that allow for precise control over the stereochemical outcome.

Synthesis of cis-2-Fluorocyclopropan-1-amine

The cis-isomer, particularly the (1R, 2S)-enantiomer, is a key intermediate in the synthesis of the broad-spectrum antibacterial agent sitafloxacin.[6][7] A robust and scalable synthesis is therefore of considerable interest.

One effective strategy involves the stereoselective cyclopropanation of a chiral vinyl derivative under phase-transfer conditions.[6][8] This method avoids the use of pyrophoric reagents like diethylzinc, making it more amenable to large-scale production.

Experimental Protocol: Stereoselective Synthesis of cis-2-Fluorocyclopropylamine p-Toluenesulfonate Salt [6]

-

Preparation of the Chiral Substrate: A chiral auxiliary, such as one derived from an amino alcohol, is used to direct the stereochemical outcome of the cyclopropanation. For instance, a cyclic enamide can be prepared from a suitable chiral precursor.

-

Phase-Transfer Cyclopropanation: The enamide is subjected to cyclopropanation with bromofluorocarbene, generated in situ from dibromofluoromethane and a strong aqueous base (e.g., saturated KOH). A phase-transfer catalyst, such as 18-crown-6, is employed to facilitate the reaction between the organic-soluble substrate and the aqueous-soluble carbene precursor. This step proceeds with high cis-selectivity.

-

Reductive Debromination: The resulting bromofluorocyclopropane derivative is then treated with a reducing agent, such as Raney nickel, to remove the bromine atom.

-

Deprotection and Salt Formation: A series of deprotection steps are then carried out to unmask the amine functionality. Finally, the free amine is treated with p-toluenesulfonic acid to yield the crystalline and more stable p-toluenesulfonate salt.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalysis: This technique is crucial for bringing the reactants from two different phases (aqueous and organic) together, enabling the reaction to proceed efficiently and safely without the need for hazardous reagents.

-

Chiral Auxiliary: The use of a chiral auxiliary provides a steric directing effect during the cyclopropanation step, leading to the preferential formation of one enantiomer.

-

Raney Nickel: This reagent is a common choice for the reduction of carbon-halogen bonds due to its high activity and selectivity.

A schematic representation of a synthetic route to a cis-2-fluorocyclopropylamine derivative is presented below:

Caption: Synthetic workflow for cis-2-fluorocyclopropylamine.

Synthesis of trans-2-Fluorocyclopropan-1-amine

The synthesis of trans-2-substituted cyclopropylamines can be achieved through different synthetic strategies, often involving the ring-opening of cyclopropanols or the cyclopropanation of alkenes with different reagents and conditions that favor the trans product.[5][9] For instance, the reaction of α-chloroaldehydes with an amine in the presence of a zinc homoenolate has been reported to yield trans-2-substituted cyclopropylamines with high diastereoselectivity.[5]

Physicochemical and Spectroscopic Properties

The characterization of this compound and its intermediates relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of fluorinated cyclopropanes.[10][11][12]

-

¹H NMR: The proton NMR spectrum provides information about the connectivity of the molecule and the relative stereochemistry of the substituents. The coupling constants between protons on the cyclopropane ring are highly dependent on their geometric relationship (cis or trans).

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atom attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.[11]

-

¹⁹F NMR: Fluorine-19 NMR is particularly informative. The chemical shift of the fluorine atom is sensitive to its electronic environment and stereochemical orientation.[10] Furthermore, the coupling constants between fluorine and adjacent protons (²JFH and ³JFH) are valuable for assigning the stereochemistry. Typically, cis coupling constants are larger than trans coupling constants in cyclopropane systems.[12]

Table 1: Representative NMR Data for 2-Fluorocyclopropan-1-amine Stereoisomers

| Stereoisomer | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key Coupling Constants (Hz) |

| (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride (trans) | Data available from spectral databases[13] | Not explicitly detailed in search results | J(H,F) values are crucial for stereochemical assignment |

| (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (cis) | Data available from spectral databases[14] | Not explicitly detailed in search results | J(H,F) values are crucial for stereochemical assignment |

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and the specific salt form.

Physical Properties

This compound is typically a solid at room temperature, with improved stability and handling properties compared to the free base.[15][16]

Table 2: Physical and Chemical Properties of (1S,2R)-2-Fluorocyclopropan-1-amine Hydrochloride

| Property | Value | Source |

| CAS Number | 141042-20-8 | [15][16][17][18] |

| Molecular Formula | C₃H₇ClFN | [18][19] |

| Molecular Weight | 111.55 g/mol | [18][19] |

| Physical Form | Solid | [15][16] |

| Storage | Store at room temperature, keep dry and cool | [15][18] |

Applications in Drug Discovery and Development

The 2-fluorocyclopropylamine scaffold is a valuable component in the design of novel therapeutic agents due to its unique combination of steric and electronic properties.

Antibacterial Agents

As previously mentioned, the (1R, 2S)-isomer of 2-fluorocyclopropan-1-amine is a crucial building block for the synthesis of sitafloxacin, a potent fluoroquinolone antibiotic.[6][7] The presence of the fluorocyclopropyl group at the N-1 position of the quinolone core is known to enhance antibacterial activity and improve the pharmacokinetic profile.

Central Nervous System (CNS) Agents

Fluorinated phenylcyclopropylamines have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for the treatment of depression and neurodegenerative diseases.[20] Interestingly, the introduction of a fluorine atom at the 2-position of the cyclopropane ring of 1-phenylcyclopropylamine shifts the selectivity from a MAO-B inhibitor to a potent and selective irreversible inhibitor of MAO-A.[20]

More recently, fluorinated cyclopropane derivatives have been designed as selective serotonin 2C (5-HT2C) receptor agonists.[2] The 5-HT2C receptor is a promising target for the treatment of obesity and other CNS disorders. The introduction of fluorine into the cyclopropane ring can lead to higher potency and selectivity, as well as improved metabolic stability and brain penetration.[2]

Caption: Key therapeutic applications of 2-fluorocyclopropylamine.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of new pharmaceuticals. Its unique structural and electronic properties, imparted by the combination of a strained cyclopropane ring and an electronegative fluorine atom, offer medicinal chemists a powerful tool to modulate the biological activity and pharmacokinetic profiles of drug candidates. A thorough understanding of its stereoselective synthesis and detailed characterization is paramount for its effective utilization in drug discovery programs. As the demand for more potent, selective, and metabolically stable drugs continues to grow, the strategic application of the 2-fluorocyclopropylamine scaffold is poised to play an increasingly important role in the future of medicine.

References

- 1. longdom.org [longdom.org]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 10. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride(141042-20-8) 1H NMR [m.chemicalbook.com]

- 14. 114152-95-3|rel-(1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 15. (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [sigmaaldrich.com]

- 16. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [chemicalbook.com]

- 17. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [chemicalbook.com]

- 18. chemscene.com [chemscene.com]

- 19. chemscene.com [chemscene.com]

- 20. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-fluorocyclopropan-1-amine hydrochloride CAS number

An In-depth Technical Guide to 2-Fluorocyclopropan-1-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of this compound, a cornerstone building block for researchers, medicinal chemists, and drug development professionals. We will dissect its structural significance, stereoisomeric complexity, synthesis strategies, and critical applications that underscore its value in contemporary pharmaceutical research.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved pharmacological properties is relentless. The 2-fluorocyclopropylamine moiety has emerged as a "privileged" structure, a term reserved for molecular frameworks that can provide ligands for diverse receptors with high affinity. This value stems from the unique combination of a cyclopropane ring and a fluorine atom.

The cyclopropane ring, a highly strained three-membered carbocycle, introduces conformational rigidity into a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency. Furthermore, the cyclopropyl group is generally more metabolically stable than corresponding alkyl chains.

The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties.[1][2] Key effects include:

-

Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, which can be critical for tuning a drug's ionization state, solubility, and off-target activity (e.g., hERG liability).

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism and prolong a drug's half-life.[1]

-

Enhanced Binding Interactions: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for handling and use in subsequent synthetic steps.

Physicochemical Properties and Stereoisomerism

"this compound" is a non-specific name that encompasses multiple stereoisomers. The relative orientation of the fluorine and amine groups on the cyclopropane ring dictates whether the isomer is cis or trans. Each of these diastereomers exists as a pair of enantiomers. The specific stereoisomer is critical, as biological systems are chiral, and different isomers often exhibit vastly different pharmacological activities and safety profiles.

The most commonly encountered isomers in chemical catalogs and research are the trans diastereomers.

| Property | (1S,2R)-trans-isomer | (1R,2S)-trans-isomer |

| Synonym | (1S,2R)-2-fluorocyclopropanamine HCl | (1R,2S)-2-fluorocyclopropanamine HCl |

| CAS Number | 141042-20-8[3] | 141042-21-9[4][5] |

| Molecular Formula | C₃H₇ClFN[3][4] | C₃H₇ClFN[3][4] |

| Molecular Weight | 111.55 g/mol [3][4] | 111.55 g/mol [3][4] |

| Appearance | Solid | Light yellow solid |

| Purity | Typically ≥97%[3] | Typically ≥95%[4][5] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų[3] | Not specified |

| LogP | 0.4773[3] | Not specified |

Synthesis Strategies: A Self-Validating Protocol

The synthesis of stereochemically pure 2-fluorocyclopropan-1-amine is a non-trivial challenge. The methodologies employed must precisely control the formation of the three-membered ring and the relative and absolute stereochemistry of the two substituents. Below is an illustrative, multi-step synthesis adapted from patented literature, demonstrating a robust pathway to a specific enantiomer.[6]

Workflow for the Synthesis of (1R, 2S)-2-Fluorocyclopropanamine

Caption: A generalized workflow for stereoselective synthesis.

Detailed Experimental Protocol (Illustrative)

Causality Behind Choices: This pathway is designed for control. Using a chiral auxiliary in the starting material allows for diastereoselective cyclopropanation. The subsequent separation of diastereomers is often more feasible than enantiomeric resolution. The azide reduction is a clean and high-yielding method to install the amine.

-

Step 1: Diastereoselective Cyclopropanation.

-

Procedure: A chiral alkene substrate is dissolved in an appropriate solvent (e.g., dichloromethane). The solution is cooled to 0 °C. A base (e.g., sodium hydroxide) in aqueous solution is added, followed by a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). Dibromofluoromethane (CHBr₂F) is added dropwise, and the reaction is stirred vigorously for 12-24 hours, allowing it to warm to room temperature.

-

Expertise & Causality: The use of phase-transfer catalysis is crucial for bringing the aqueous base and the organic-soluble reactants together to generate the fluorocarbene intermediate in situ. The stereochemistry of the starting alkene and auxiliary directs the facial attack of the carbene, establishing the initial diastereomeric ratio.

-

-

Step 2: Reductive Monodebromination.

-

Procedure: The crude gem-dibromofluorocyclopropane adduct is dissolved in toluene. Tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to 80-90 °C for 2-4 hours.

-

Expertise & Causality: This is a standard radical-mediated reduction. Bu₃SnH is a reliable hydrogen atom donor. The reaction typically results in a mixture of cis and trans monobrominated products, which are diastereomers and can often be separated.

-

-

Step 3: Diastereomer Separation.

-

Procedure: The mixture from Step 2 is concentrated and purified by column chromatography or recrystallization to isolate the desired trans (or cis) diastereomer.[6]

-

Trustworthiness: The purity and stereochemical integrity of the isolated isomer must be confirmed at this stage by NMR and chiral HPLC. This is a critical self-validating step that ensures the stereochemical purity of the final product.

-

-

Step 4: Azide Introduction.

-

Procedure: The pure monobromofluoro compound is dissolved in a polar aprotic solvent like DMF. Sodium azide (NaN₃) is added, and the mixture is heated to 60-80 °C for 8-16 hours.

-

Expertise & Causality: This is a classic S_N2 substitution reaction. The bromide is a good leaving group, and azide is a potent nucleophile. The reaction proceeds with inversion of configuration at the carbon center, a predictable outcome that is essential for controlling the final stereochemistry.

-

-

Step 5: Reduction to Amine.

-

Procedure: The fluorocyclopropyl azide is dissolved in methanol or THF. Palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) for 4-12 hours.

-

Expertise & Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The only byproduct is nitrogen gas.

-

-

Step 6: Hydrochloride Salt Formation.

-

Procedure: The resulting free amine is dissolved in a solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with ether, and dried under vacuum.

-

Trustworthiness: The formation of a crystalline salt provides an excellent method for final purification and ensures the product is a stable, weighable solid with improved handling characteristics. Purity is confirmed by melting point and spectroscopic analysis.

-

Applications in Drug Discovery

The 2-fluorocyclopropylamine scaffold is not merely a theoretical curiosity; it is a field-proven component in the design of advanced therapeutic agents.

Role in Improving Drug Properties

Caption: Impact of the 2-fluorocyclopropylamine moiety on drug properties.

Case Studies:

-

Serotonin 5-HT₂C Receptor Agonists: Research into treatments for CNS disorders has utilized this scaffold to develop potent and highly selective 5-HT₂C agonists. The fluorine atom can enhance metabolic stability and brain penetration, which are crucial for CNS drugs.[1] Furthermore, achieving high selectivity against the related 5-HT₂B receptor is paramount to avoid the risk of cardiac valvulopathy, a serious side effect associated with older drugs.[1]

-

Anti-Influenza Virus Agents: A tricyclic compound that incorporates a unique amine moiety related to 2-fluorocyclopropan-1-amine demonstrated powerful anti-influenza A virus activity and was well-tolerated in animal models, highlighting its potential in infectious disease research.[7]

-

Oncology - Cabozantinib Analogs: In the optimization of kinase inhibitors like cabozantinib, replacing a part of the molecule with a trans-fluorocyclopropane moiety led to an improved in vitro profile compared to the non-fluorinated parent structure.[7] This demonstrates the scaffold's utility in fine-tuning the properties of existing drug classes for better efficacy and safety.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Identification: (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[3] Some suppliers recommend storage in an inert atmosphere at 2-8 °C for long-term stability.

Conclusion

This compound is a powerful and versatile building block in drug discovery. Its unique combination of conformational rigidity and the multifaceted effects of fluorine allows medicinal chemists to address common challenges in drug design, including metabolic instability, target selectivity, and potency. The complex, stereospecific synthesis required to produce this compound is a testament to its high value. As the demand for more sophisticated and effective therapeutics grows, the strategic application of scaffolds like 2-fluorocyclopropan-1-amine will undoubtedly continue to expand, paving the way for the next generation of medicines.

References

- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97% | CAS: 141042-21-9 | AChemBlock [achemblock.com]

- 6. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 7. 1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride [fluoromart.com]

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride properties

An In-Depth Technical Guide to (1S,2R)-2-fluorocyclopropan-1-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and conformationally restricted scaffolds into drug candidates is a cornerstone of rational design. The fluorocyclopropylamine motif, particularly the (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride salt, has emerged as a building block of significant interest. The cyclopropane ring, as the smallest carbocycle, imparts a rigid, three-dimensional structure that can precisely orient substituents towards their biological targets, often improving binding affinity and reducing entropic penalties upon binding.

The addition of a fluorine atom, the most electronegative element, introduces profound electronic effects that can modulate a molecule's physicochemical properties. These modulations include lowering the pKa of nearby amines, enhancing metabolic stability by blocking sites of oxidation, and altering non-covalent interactions within a protein binding pocket.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the properties, synthesis, reactivity, and applications of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride.

Part 1: Physicochemical and Structural Properties

The unique stereoelectronic properties of this compound are derived from the interplay between the strained cyclopropane ring and the inductive effects of the fluorine substituent.

Compound Identification and Physical Properties

Accurate identification and understanding of the basic physical characteristics are fundamental for the effective use of this reagent.

| Identifier | Value | Reference |

| IUPAC Name | (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | [2] |

| CAS Number | 141042-20-8 | [3] |

| Molecular Formula | C₃H₇ClFN | [3][4] |

| Molecular Weight | 111.55 g/mol | [3][4] |

| InChI Key | DYTNTYHQHKPQEX-MUWMCQJSSA-N | [2] |

| SMILES | N[C@@H]1--INVALID-LINK--C1.[H]Cl | [3][5] |

| Physical Form | White to yellow solid | [6] |

| Purity | Typically ≥97% | [2][3] |

| Storage | Inert atmosphere, 2-8°C or Room temperature, keep dry and cool | [3] |

Structural and Conformational Analysis

The (1S,2R) stereochemistry designates a trans relationship between the fluorine atom and the amine group on the cyclopropane ring. This specific arrangement has significant implications for the molecule's shape and electronic distribution. Computational studies on 2-fluorocyclopropylamines reveal that the conformational preferences are governed by stereoelectronic effects, primarily hyperconjugation.[1] The interaction between the C-F bond and the nitrogen lone pair, as well as adjacent C-C bonds, dictates the rotational profile of the amino group. The trans isomer is identified as the global minimum conformer, being more stable than its cis counterpart.[1] This inherent stability and defined conformation are critical assets in drug design, allowing for more predictable interactions with target proteins.

Spectroscopic Characterization

Unambiguous characterization relies on standard analytical techniques. The hydrochloride salt is typically analyzed as the free base after a basic workup or directly, though protonation can shift amine-adjacent signals.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for the cyclopropyl protons (CH, CH₂), significantly influenced by geminal and vicinal couplings with each other and with the ¹⁹F nucleus. A broad singlet for the amine protons (NH₂), which may exchange with D₂O. |

| ¹³C NMR | Three distinct signals for the cyclopropyl carbons. The carbon bearing the fluorine (C-F) will appear as a doublet with a large ¹JCF coupling constant. The carbon bearing the amine (C-N) and the CH₂ carbon will also show smaller C-F couplings. |

| ¹⁹F NMR | A single resonance, which will be a complex multiplet due to couplings with the vicinal and geminal protons on the cyclopropane ring. |

| Mass Spec (ESI+) | The protonated molecule [M+H]⁺ is expected at m/z corresponding to the free base (C₃H₆FN), approximately 76.05. |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). For free-base analysis, dissolve the hydrochloride salt in water, basify with NaHCO₃ solution, extract with an organic solvent (e.g., CH₂Cl₂), dry over Na₂SO₄, and evaporate to obtain the free amine for dissolution in CDCl₃.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Note the complex splitting patterns in the 0.5-4.0 ppm region characteristic of the cyclopropyl ring.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum to identify the fluorine chemical shift. Then, acquire a proton-coupled spectrum to observe the H-F coupling constants, which are crucial for structural confirmation.

-

2D NMR (COSY, HSQC): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to establish proton connectivity and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

Part 2: Synthesis and Manufacturing

The synthesis of enantiomerically pure 2-fluorocyclopropylamines is a non-trivial challenge, requiring stereocontrolled methods. Several strategies have been developed, often involving the diastereoselective or enantioselective cyclopropanation of a suitable precursor.

Overview of Synthetic Strategies

The most common approaches involve the creation of the fluorocyclopropane ring on a chiral substrate or through asymmetric catalysis. A representative strategy involves the cyclopropanation of a vinyl-containing intermediate with a fluorinated carbene source, followed by deprotection and resolution steps.

A multi-step synthesis for a related tosylate salt has been detailed in the patent literature, providing a blueprint for production.[7] The key steps often include:

-

Precursor Synthesis: Construction of a chiral vinyl-containing molecule.

-

Cyclopropanation: Reaction with a fluorocarbene precursor, such as dibromofluoromethane under phase-transfer conditions, to form a bromofluorocyclopropane derivative.[7][8]

-

Reduction/Deprotection: Removal of the bromine atom (e.g., with Raney Ni) and subsequent cleavage of protecting groups to liberate the amine.[8]

-

Salt Formation: Reaction with hydrochloric acid to yield the final, stable hydrochloride salt.

Experimental Protocol: Stereoselective Cyclopropanation

This protocol is a representative example based on published methodologies and should be adapted and optimized for specific laboratory conditions.[7][8]

Objective: To synthesize a bromofluorocyclopropane precursor via phase-transfer catalyzed cyclopropanation.

-

Reactor Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the chiral vinyl precursor (1.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq) in dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add a saturated aqueous solution of potassium hydroxide (KOH). Cool the vigorously stirred biphasic mixture to 0°C.

-

Carbene Generation: Slowly add dibromofluoromethane (2.0 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5°C. The causality here is critical: slow addition prevents uncontrolled exotherms and minimizes side reactions. The KOH deprotonates the dibromofluoromethane to generate the bromofluorocarbene in situ, which is then transferred to the organic phase by the catalyst to react with the vinyl group.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup and Purification: Once complete, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent in vacuo. The resulting crude product is a mixture of diastereomers. This self-validating system requires characterization (e.g., by ¹⁹F NMR) to determine the diastereomeric ratio. Purify the desired diastereomer by column chromatography on silica gel.

Part 3: Chemical Reactivity and Handling

Reactivity Profile

The primary reactive site is the amine group, which functions as a nucleophile and a base. Its basicity, however, is significantly attenuated by the electron-withdrawing effect of the adjacent fluorine atom. The pKa of the conjugate acid of trans-2-fluorocyclopropylamine is lower than that of unsubstituted cyclopropylamine.[1] This reduced basicity is an important feature in drug design, as it can decrease interactions with off-target biological polyanions and improve oral bioavailability. The amine readily undergoes standard transformations such as acylation to form amides, reductive amination, and alkylation, making it a versatile handle for library synthesis.

Safety and Handling Protocol

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is classified as a hazardous substance.[2] Adherence to strict safety protocols is mandatory.

| Hazard Class | Code | Statement |

| GHS Pictogram | GHS07 | Harmful |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Step-by-Step Handling Procedure:

-

Engineering Controls: Handle the solid only in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: When weighing and transferring the solid, use anti-static spatulas and a weigh boat within the fume hood. Avoid creating dust.

-

Spill Response: In case of a spill, decontaminate the area with a suitable absorbent material. Do not use combustible materials. Place waste in a sealed container for hazardous waste disposal.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.

Part 4: Application in Medicinal Chemistry and Drug Development

The title compound is a valuable building block for introducing the fluorocyclopropyl moiety, which acts as a unique bioisostere and a conformational constraint tool.

Role in Drug Design

The rigid cyclopropane scaffold reduces the number of accessible conformations of a molecule. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing potency. The fluorine atom can engage in favorable hydrogen bonds or dipole-dipole interactions while simultaneously enhancing metabolic stability.

Case Study: Bruton's Tyrosine Kinase (Btk) Inhibitors In the development of reversible inhibitors for Btk, a key target in autoimmune diseases, cyclopropyl amide groups have been used as isosteres to occupy lipophilic pockets in the enzyme's active site.[9] The specific stereochemistry of substituents on the cyclopropane ring, such as a fluorine atom, can be tuned to optimize potency and selectivity against other kinases, thereby improving the safety profile of the drug candidate.[9]

Case Study: Serotonin Receptor (5-HT) Agonists Fluorinated cyclopropane derivatives have been successfully designed as potent and selective agonists for the 5-HT₂C receptor, a target for treating central nervous system disorders.[10] The introduction of this moiety was a key step in achieving the desired pharmacological profile while avoiding agonism at the related 5-HT₂B receptor, which is associated with cardiac valvulopathy.[10]

Conclusion

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is more than just a chemical reagent; it is a sophisticated tool for molecular engineering in drug discovery. Its well-defined stereochemistry, conformational rigidity, and the powerful electronic influence of the fluorine atom provide medicinal chemists with a unique building block to address challenges in potency, selectivity, and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. 141042-20-8 | (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 6. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride CAS#: 141042-20-8 [m.chemicalbook.com]

- 7. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride

Abstract

(1R,2S)-2-fluorocyclopropan-1-amine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry, most notably as a key structural motif in advanced antibiotics such as Sitafloxacin. The introduction of the strained, fluorinated cyclopropane ring can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles of active pharmaceutical ingredients (APIs).[1][2] However, the synthesis of this compound with high diastereo- and enantiomeric purity presents significant challenges, demanding precise control over stereochemistry. This guide provides a comprehensive overview of the primary synthetic strategies, offering detailed, field-proven protocols for both asymmetric synthesis and the resolution of racemic intermediates. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for accessing this high-value compound.

Introduction: The Strategic Value of Fluorinated Cyclopropylamines

The confluence of a cyclopropane ring and a fluorine atom creates a unique chemical entity that is increasingly sought after in drug design.[3] The cyclopropyl group, as a "bioisostere" of a phenyl ring or a double bond, introduces conformational rigidity and a specific spatial arrangement of substituents.[2] Concurrently, fluorine, the most electronegative element, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[4]

The specific stereoisomer, (1R,2S)-2-fluorocyclopropan-1-amine, possesses a cis relationship between the fluorine and amine groups. This defined three-dimensional structure is often crucial for precise molecular recognition at the target receptor or enzyme active site, underscoring the necessity for robust and reliable stereocontrolled synthetic methods. This guide will explore the two dominant paradigms for achieving this stereochemical control: direct asymmetric synthesis and classical resolution.

Navigating the Synthetic Landscape: Core Strategies

The synthesis of enantiomerically pure (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride fundamentally requires solving two stereochemical problems:

-

Diastereoselectivity: The preferential formation of the cis isomer over the trans isomer.

-

Enantioselectivity: The selective synthesis of the (1R,2S) enantiomer over its (1S,2R) mirror image.

Two primary strategies have emerged to address these challenges, each with distinct advantages and drawbacks. The choice between them often depends on factors like scale, available starting materials, cost, and the desired level of enantiomeric purity.

Strategy A: Asymmetric Synthesis via Stereoselective Cyclopropanation

Direct asymmetric synthesis offers an elegant and often more efficient route by establishing the desired stereochemistry in the key ring-forming step. This approach typically involves the reaction of an alkene with a fluorinated carbene or carbene equivalent, guided by a chiral catalyst.[5][6]

Mechanistic Rationale

The core of this strategy is a transition metal-catalyzed [2+1] cycloaddition.[4] A diazo compound or other carbene precursor reacts with a chiral catalyst (often based on Rhodium, Copper, or Palladium) to form a transient, electrophilic metal-carbene species. This complex then approaches the alkene. The stereochemical outcome is dictated by the chiral ligands surrounding the metal center, which create a sterically and electronically biased environment, favoring the approach of the alkene from a specific face and orientation to yield the desired enantiomer.

A key reaction is the stereoselective cyclopropanation of an appropriate alkene with a reagent like dibromofluoromethane under phase-transfer conditions, which can preferentially form the cis diastereomer. Subsequent debromination and functional group manipulation can lead to the target amine.[7]

Illustrative Asymmetric Workflow

The following diagram outlines a conceptual workflow for an asymmetric synthesis.

Protocol: Asymmetric Synthesis of a cis-2-Fluorocyclopropane Precursor

This protocol is adapted from established methodologies for the rhodium-catalyzed cyclopropanation of electron-deficient olefins, which serves as a reliable method for constructing the cis-2-fluorocyclopropane core.[8] The resulting ester can then be converted to the target amine via a Curtius rearrangement or similar transformation.

Step 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

-

To a flame-dried, argon-purged flask, add the chiral rhodium catalyst (e.g., Rh₂(S)-BTPCP)₄, 1-2 mol%).

-

Add dry, degassed solvent (e.g., dichloromethane, DCM).

-

Add the fluoro-alkene substrate, such as 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq).[9]

-

Commence stirring and cool the reaction mixture to the optimized temperature (typically 0 °C to room temperature).

-

Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 eq) in DCM via a syringe pump over 4-6 hours. The slow addition is critical to maintain a low concentration of the diazo species, minimizing side reactions.

-

After the addition is complete, allow the reaction to stir for an additional 12-18 hours at the same temperature, monitoring by TLC or LC-MS for the disappearance of the starting alkene.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched cis-2-fluorocyclopropanecarboxylic acid ester.

Step 2: Conversion to Amine (Conceptual) The resulting ester is a versatile intermediate. A standard and reliable method for its conversion to the primary amine involves:

-

Saponification of the ester to the corresponding carboxylic acid using a base like NaOH or LiOH.

-

Execution of a Curtius rearrangement on the carboxylic acid. This involves activation (e.g., to an acyl chloride), reaction with sodium azide to form an acyl azide, thermal rearrangement to an isocyanate, and finally hydrolysis under acidic conditions to liberate the amine.

-

The final amine is then treated with HCl in a suitable solvent like ether or isopropanol to precipitate the desired hydrochloride salt.

Strategy B: Racemic Synthesis and Chiral Resolution

This industrial-scale strategy involves the non-stereoselective synthesis of the racemic cis-2-fluorocyclopropan-1-amine, followed by a resolution step to separate the desired (1R,2S) enantiomer from its (1S,2R) counterpart.[7]

Synthesis of Racemic cis-2-Fluorocyclopropan-1-amine Tosylate

A multi-step synthesis for the tosylate salt of the racemic amine is well-documented.[7] The key steps involve constructing a suitable precursor, performing a fluorocyclopropanation, and then revealing the amine functionality.

Chiral Resolution: The Decisive Step

With the racemic mixture in hand, the critical step is the separation of the enantiomers. This can be achieved through several methods:

-

Chemical Resolution (Diastereomeric Salt Formation): This is a classical and robust method. The racemic amine is reacted with a single enantiomer of a chiral acid (or, in this case, a chiral chloroformate) to form a pair of diastereomers.[7] Diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography.

-

Enzymatic Kinetic Resolution: A lipase or other hydrolase enzyme can selectively acylate or deacylate one enantiomer of the amine (or a derivative), leaving the other enantiomer unreacted.[10][11] This method offers high selectivity under mild conditions.

-

Chiral Chromatography: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column containing a chiral stationary phase (CSP).[12] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This is often the method of choice for analytical-scale separation and can be adapted for preparative scale.[13]

Protocol: Chemical Resolution using L-Menthyl Chloroformate

This protocol is based on the methodology described in patent literature for large-scale production.[7]

Step 1: Formation of Diastereomeric Carbamates

-

In a suitable reactor, dissolve the racemic cis-2-fluorocyclopropan-1-amine tosylate (1.0 eq) in a solvent mixture such as dichloromethane.

-

Add a base, for example, sodium bicarbonate (NaHCO₃, ~1.5 eq), to neutralize the tosylate salt and liberate the free amine in situ.

-

Cool the mixture and add L-menthyl chloroformate (1.0-1.1 eq). L-menthyl chloroformate is the chiral resolving agent. It reacts with the (1R,2S) and (1S,2R) amines to form two different diastereomeric carbamates.

-

Stir the reaction at room temperature for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Perform an aqueous workup to remove salts and excess reagents. The organic layer containing the mixture of diastereomers is dried and concentrated.

Step 2: Separation of Diastereomers

-

The crude mixture of diastereomers is separated based on their differential solubility. This is typically achieved by recrystallization from a carefully chosen solvent system (e.g., hexane/ethyl acetate).

-

One diastereomer will preferentially crystallize out of the solution, while the other remains in the mother liquor. The solid is collected by filtration. The high optical purity of the target product relies on the efficiency of this crystallization step.

Step 3: Liberation of the Enantiomerically Pure Amine

-

The isolated, pure diastereomeric carbamate is subjected to hydrolysis to cleave the L-menthyl carbamate group and release the desired (1R,2S)-amine.

-

This is typically achieved by heating with a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent.

-

Upon completion of the hydrolysis, the desired (1R,2S)-2-fluorocyclopropan-1-amine tosylate salt is isolated.

-

To obtain the hydrochloride salt, the tosylate can be converted to the free base and then treated with HCl.

Comparison of Synthetic Strategies

| Parameter | Strategy A: Asymmetric Synthesis | Strategy B: Racemic Synthesis & Resolution |

| Key Step | Chiral catalyst-controlled cyclopropanation | Diastereomer separation (crystallization/chromatography) |

| Theoretical Max Yield | ~100% | 50% (for the desired enantiomer) |

| Atom Economy | Generally higher | Lower due to discarding the unwanted enantiomer |

| Scalability | Can be challenging due to catalyst cost/availability | Often more straightforward and proven on a large scale[7] |

| Pros | Fewer steps, potentially higher overall yield | Uses more traditional and robust chemical transformations |

| Cons | Requires development and optimization of chiral catalysts | Involves loss of at least 50% of material as the wrong enantiomer |

Quality Control and Characterization

Confirming the identity, purity, and stereochemistry of the final product is critical.

-

Structural Confirmation:

-

Stereochemical Purity:

-

Chiral HPLC/SFC: This is the gold standard for determining enantiomeric excess (e.e.). The sample is run on a chiral column, and the ratio of the peak areas for the (1R,2S) and (1S,2R) enantiomers is calculated.[12]

-

Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer, although it is not a reliable method for determining purity.

-

| Technique | Expected Data for (1R,2S)-2-fluorocyclopropan-1-amine HCl |

| Molecular Formula | C₃H₇ClFN[15] |

| Molecular Weight | 111.55 g/mol [15] |

| ¹H NMR | Complex multiplets for cyclopropyl protons, broad singlet for -NH₃⁺ |

| ¹⁹F NMR | A characteristic multiplet, with coupling to vicinal protons. |

| Chiral HPLC | A single major peak corresponding to the (1R,2S) enantiomer on a suitable chiral stationary phase (e.g., polysaccharide-based). |

Conclusion

The synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a challenging yet essential task for the advancement of modern pharmaceuticals. Both direct asymmetric synthesis and the resolution of a racemic intermediate represent viable and powerful strategies. While asymmetric catalysis offers an elegant and atom-economical approach favored in modern synthetic chemistry, the classical resolution pathway remains a robust, scalable, and industrially proven method. The selection of a specific route will ultimately be guided by project-specific requirements, including scale, cost, timeline, and available expertise. Continued innovation in asymmetric catalysis and separation science will undoubtedly lead to even more efficient and sustainable methods for producing this critical chiral building block.

References

- 1. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update [mdpi.com]

- 7. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 8. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral separation of flurbiprofen enantiomers by preparative and simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride(141042-20-8) 1H NMR [m.chemicalbook.com]

- 15. chemscene.com [chemscene.com]

chiral resolution of 2-fluorocyclopropan-1-amine

An In-Depth Technical Guide to the Chiral Resolution of 2-Fluorocyclopropan-1-amine

Executive Summary

The 2-fluorocyclopropan-1-amine motif is a privileged structural element in modern medicinal chemistry, valued for its ability to confer unique conformational constraints and metabolic stability to drug candidates. Its incorporation into novel therapeutics, particularly in the development of antibacterial agents, necessitates access to enantiomerically pure forms of the amine.[1] This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the primary strategies for the chiral resolution of racemic 2-fluorocyclopropan-1-amine. We will dissect the theoretical underpinnings and provide field-proven protocols for classical diastereomeric salt formation and enzymatic kinetic resolution. Furthermore, this document details the critical analytical techniques required for assessing enantiomeric purity and briefly discusses asymmetric synthesis as a viable alternative to resolution.

Part 1: The Strategic Importance of Chiral 2-Fluorocyclopropan-1-amine

The cyclopropane ring is the smallest possible carbocycle, and its rigid, strained structure provides a powerful tool for medicinal chemists to explore chemical space. The addition of a fluorine atom, a bioisostere for hydrogen with unique electronic properties, can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability. The primary amine group serves as a crucial handle for further synthetic elaboration.

When these features are combined in 2-fluorocyclopropan-1-amine, four stereoisomers are possible: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The biological activity of a drug molecule is often confined to a single stereoisomer, with the others being inactive or even contributing to off-target toxicity. Therefore, the ability to isolate a specific stereoisomer is not merely an academic exercise but a critical prerequisite for the development of safe and effective pharmaceuticals. This guide focuses on the separation of these enantiomers, a process known as chiral resolution.[2]

Part 2: Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[3] The principle is elegant in its simplicity: a racemic mixture of a base (the amine) is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, most notably solubility.[4] This solubility differential allows for their separation by fractional crystallization.[5]

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Key Experimental Considerations

-

Choice of Resolving Agent: The success of this method hinges on the selection of an appropriate chiral resolving agent. For resolving a basic amine like 2-fluorocyclopropan-1-amine, chiral acids are employed. The ideal agent should be readily available in high enantiomeric purity, inexpensive, and form a crystalline salt with one diastereomer while leaving the other in solution. Common choices include tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid, DTTA) and camphorsulfonic acid.[2] The structural rigidity and multiple hydrogen-bonding sites of tartaric acid derivatives often lead to well-ordered, crystalline lattices, which is crucial for effective separation.

-

Solvent Selection: The solvent system is arguably the most critical variable. It must provide a significant difference in the solubility of the two diastereomeric salts. A screening process using a matrix of solvents (e.g., alcohols like ethanol or isopropanol, ketones like acetone, esters like ethyl acetate, and their mixtures with water) is essential. The goal is to find a system where one salt crystallizes cleanly while the other remains fully solvated.

Experimental Protocol: Resolution with (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA)

-

Salt Formation: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 2-fluorocyclopropan-1-amine in a minimal amount of a chosen solvent (e.g., 9:1 ethanol/water). In a separate flask, dissolve 0.5 equivalents of (+)-DTTA in the same solvent system, heating gently if necessary.

-

Causality: Using only 0.5 equivalents of the resolving agent is a common strategy. It ensures that only the desired enantiomer crystallizes as a salt, leaving the other enantiomer as a free base in the solution, which can maximize the initial separation efficiency.[4]

-

-

Crystallization: Slowly add the (+)-DTTA solution to the amine solution with stirring. The formation of a precipitate may be immediate. Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization.

-

Causality: Slow cooling is paramount for the formation of large, well-defined crystals, which are easier to filter and less likely to trap impurities (including the undesired diastereomeric salt).

-

-

Isolation: Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold solvent system. This solid is the enriched, less-soluble diastereomeric salt.

-

Liberation of the Free Amine: Suspend the collected salt in a biphasic system of dichloromethane (DCM) and 1 M aqueous sodium hydroxide (NaOH). Stir vigorously until all solids have dissolved. The tartaric acid will move into the aqueous layer as its sodium salt, while the free enantiomerically-enriched amine will remain in the organic layer.

-

Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically-enriched 2-fluorocyclopropan-1-amine.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Part 4). A single crystallization may not be sufficient to achieve >99% e.e., and a recrystallization of the diastereomeric salt may be necessary.

Data Presentation: Representative Resolution Results

| Parameter | Crystallization 1 | Recrystallization 1 |

| Resolving Agent | (+)-DTTA (0.5 eq) | N/A |

| Solvent | Ethanol/Water (9:1) | Ethanol/Water (9:1) |

| Yield (Salt) | ~35-45% | ~80-90% (of input salt) |

| d.e. of Salt | 85-95% | >99% |

| Yield (Free Amine) | ~15-20% (based on racemate) | ~12-18% (based on racemate) |

| e.e. of Free Amine | 85-95% | >99% |

Note: Data are illustrative and represent typical outcomes for this type of resolution.

Part 3: Enzymatic Kinetic Resolution (EKR)

EKR leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[5] For a racemic amine, a common strategy is the irreversible acylation of one enantiomer catalyzed by a lipase, leaving the other enantiomer unreacted.[6] The resulting mixture of the acylated amine (an amide) and the unreacted amine can then be easily separated by standard techniques like extraction or chromatography due to their different chemical properties.

Workflow for Enzymatic Kinetic Resolution

References

- 1. 1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride [fluoromart.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Fluorocyclopropan-1-amine Hydrochloride

Introduction: The Significance of a Fluorinated Cyclopropyl Scaffold

The 2-fluorocyclopropan-1-amine moiety is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence their pharmacological profiles. The cyclopropane ring introduces conformational rigidity, while the fluorine atom can modulate metabolic stability, pKa, and binding affinity through specific electronic interactions. As the hydrochloride salt, this small molecule serves as a critical building block for more complex pharmaceutical agents.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the cis and trans diastereomers of 2-fluorocyclopropan-1-amine hydrochloride. Understanding the distinct NMR signatures of these isomers is paramount for unambiguous stereochemical assignment, a critical step in both synthesis and drug development.

Methodology: Acquiring High-Fidelity NMR Data

The successful NMR analysis of amine hydrochlorides, particularly those with complex spin systems like fluorinated cyclopropanes, hinges on meticulous experimental execution.

Experimental Protocols

1. Sample Preparation:

-